Acidity Modulation: 4-Acetylbenzoic Acid (pKa 3.70) vs. Benzoic Acid (pKa 4.20) vs. 4-Formylbenzoic Acid (pKa 3.75)
The para-acetyl substituent exerts an electron-withdrawing effect via both inductive and resonance mechanisms, lowering the pKa of 4-acetylbenzoic acid to 3.70 at 25 °C . This places its acidity between unsubstituted benzoic acid (pKa ≈ 4.20) and the stronger electron-withdrawing 4-formylbenzoic acid (pKa = 3.75) [1]. The acetyl group's electron-withdrawing capacity is weaker than the formyl group, resulting in a modestly higher pKa (less acidic) relative to 4-formylbenzoic acid, consistent with established substituent constant trends [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.70 (at 25 °C) |
| Comparator Or Baseline | Benzoic acid: pKa ≈ 4.20; 4-Formylbenzoic acid: pKa = 3.75 |
| Quantified Difference | ΔpKa ≈ -0.50 vs. benzoic acid (more acidic); ΔpKa = +0.05 vs. 4-formylbenzoic acid (less acidic) |
| Conditions | Aqueous solution at 25 °C; pKa values derived from potentiometric titration and literature consensus |
Why This Matters
The pKa of 3.70 governs protonation state under physiological and reaction conditions, directly affecting aqueous solubility, partitioning behavior, and reactivity in pH-dependent transformations where 4-acetylbenzoic acid's acidity differs from both unsubstituted benzoic acid and 4-formylbenzoic acid.
- [1] Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Benzoic acid pKa = 4.2; 4-formylbenzoic acid pKa = 3.75. View Source
